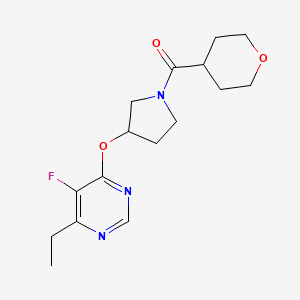
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C16H22FN3O3 and its molecular weight is 323.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22FN3O3 with a molecular weight of approximately 363.39 g/mol. The structure features a pyrrolidine ring, a tetrahydropyran moiety, and a fluorinated pyrimidine derivative, which are significant for its biological interactions.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors in biological systems. The presence of the fluoropyrimidine component is particularly noteworthy as it is associated with anticancer properties. This moiety may enhance the compound's efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting the progression of diseases such as cancer.
- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that contribute to disease states.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits growth of cancer cell lines through enzyme inhibition. |
| Antiviral Properties | Potential effectiveness against viral infections through receptor modulation. |
| Anti-inflammatory Effects | May reduce inflammation by modulating inflammatory pathways. |
Case Studies and Research Findings
-
Anticancer Studies :
- A study investigated the effects of similar fluorinated pyrimidines on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis in human breast cancer cells (MDA-MB-231) .
- Another research highlighted the role of fluoropyrimidine derivatives in enhancing the efficacy of existing chemotherapeutic agents by acting synergistically to inhibit tumor growth .
-
Enzyme Inhibition :
- Research on enzyme inhibitors has shown that compounds with similar structures effectively inhibit key metabolic enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Receptor Interaction Studies :
Propiedades
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-2-13-14(17)15(19-10-18-13)23-12-3-6-20(9-12)16(21)11-4-7-22-8-5-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBECJRRMGRYCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













